2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one
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Overview
Description
2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one typically involves the reaction of 3,5-dimethoxyphenol with 1-bromonaphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one
- 2-(3,5-Dimethoxyphenoxy)-1-(phenyl)propan-1-one
Uniqueness
2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one is unique due to its specific substitution pattern on the phenoxy and naphthalene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
922140-85-0 |
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Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C21H20O4/c1-14(25-18-12-16(23-2)11-17(13-18)24-3)21(22)20-10-6-8-15-7-4-5-9-19(15)20/h4-14H,1-3H3 |
InChI Key |
JJFNKYWMRBDQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC2=CC=CC=C21)OC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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